N-(4-fluorobenzyl)-2-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)hydrazinecarboxamide
Description
N-(4-fluorobenzyl)-2-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)hydrazinecarboxamide is a synthetic hydrazinecarboxamide derivative featuring dual fluorobenzyl substituents. Its structure comprises a 2-oxo-1,2-dihydropyridine core linked to a hydrazinecarboxamide moiety, with 4-fluorobenzyl and 3-fluorobenzyl groups at distinct positions.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[[1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N4O3/c22-16-8-6-14(7-9-16)12-24-21(30)26-25-19(28)18-5-2-10-27(20(18)29)13-15-3-1-4-17(23)11-15/h1-11H,12-13H2,(H,25,28)(H2,24,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYHDZOLVBGMCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=CC=C(C2=O)C(=O)NNC(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-2-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)hydrazinecarboxamide typically involves multiple steps:
Formation of the Dihydropyridine Core: The dihydropyridine core can be synthesized via a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under acidic conditions.
Introduction of Fluorobenzyl Groups: The fluorobenzyl groups are introduced through nucleophilic substitution reactions. This can be achieved by reacting the dihydropyridine intermediate with 4-fluorobenzyl bromide and 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate.
Formation of the Hydrazinecarboxamide Moiety: The final step involves the reaction of the intermediate with hydrazinecarboxamide under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Hantzsch reaction and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-2-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)hydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The fluorobenzyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, N-(4-fluorobenzyl)-2-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)hydrazinecarboxamide can be used to study enzyme interactions and receptor binding due to its potential as a ligand.
Medicine
Medically, this compound may have applications in drug development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.
Industry
Industrially, it can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-2-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)hydrazinecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl groups may enhance binding affinity through hydrophobic interactions, while the dihydropyridine core can participate in hydrogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
Key Observations :
- Fluorine vs. Chlorine : Fluorine’s electronegativity and smaller atomic radius (vs. chlorine) reduce steric hindrance and enhance metabolic stability in the target compound .
- Dual Fluorination: The simultaneous 4-F and 3-F benzyl groups may optimize π-π stacking with target proteins compared to mono-fluorinated analogs .
Pharmacological Context from Hydrazinecarboxamide Derivatives
lists hydrazinecarboxamides as voltage-dependent sodium channel blockers, such as metaflumizone and N-(3-chloro-2-methylphenyl)-2-[(4-chlorophenyl)[4-[methyl(methylsulfonyl)amino]phenyl]methylene]-hydrazinecarboxamide. These analogs share the hydrazinecarboxamide backbone but differ in aromatic substituents:
- Electron-Withdrawing Groups: The target compound’s fluorines may enhance binding affinity to sodium channels compared to bulkier sulfonyl or cyano groups in derivatives .
- Bioisosteric Replacements : The dihydropyridine carbonyl in the target compound could mimic the ketone or sulfone groups in other sodium channel blockers, suggesting conserved interaction mechanisms .
Research Findings and Implications
Enhanced Selectivity : Dual fluorination may confer selectivity for specific sodium channel isoforms or kinase domains, reducing off-target effects .
Metabolic Stability: Fluorine’s resistance to oxidative metabolism could prolong half-life compared to chlorine- or cyano-containing analogs .
Crystallographic Validation : SHELX software () is widely used for resolving such structures, enabling precise determination of dihydropyridine conformation and fluorine positioning .
Biological Activity
N-(4-fluorobenzyl)-2-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)hydrazinecarboxamide is a compound of interest due to its potential biological activities, particularly in the realms of neuropharmacology and anticancer research. This article synthesizes existing literature on the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C21H18F2N4O3
- Molecular Weight : 412.4 g/mol
- CAS Number : 1105226-04-7
Research indicates that compounds similar to this compound often exert their biological effects through several mechanisms:
- Neuroprotective Effects : Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress and apoptosis. They may modulate neurotransmitter levels, enhancing neuroprotection in models of epilepsy and neurodegenerative diseases .
- Anticancer Activity : The presence of fluorinated benzyl groups is known to enhance the bioactivity of compounds against various cancer cell lines. These modifications can improve lipophilicity and cellular uptake, leading to increased efficacy in inhibiting tumor growth .
Neuropharmacological Studies
A study exploring the anti-epileptic effects of similar compounds demonstrated that they could significantly reduce seizure activity in animal models by modulating neurotransmitter systems and reducing oxidative stress markers .
Anticancer Studies
In vitro studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For instance, fluorinated compounds have been linked to enhanced apoptosis in breast cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Case Study 1: Neuroprotective Effects
In a zebrafish model, a compound structurally related to this compound was tested for its neuroprotective properties. Results indicated significant improvements in survival rates and behavioral outcomes post-exposure to pentylenetetrazole (PTZ), suggesting effective modulation of neurochemical pathways involved in seizure activity .
Case Study 2: Anticancer Efficacy
In another study, derivatives were evaluated against human breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability with IC50 values indicating potent anticancer activity. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C21H18F2N4O3 |
| Molecular Weight | 412.4 g/mol |
| CAS Number | 1105226-04-7 |
| Potential Activities | Neuroprotective, Anticancer |
| Model Systems Used | Zebrafish, MCF-7 Cell Line |
| Mechanism of Action | Modulation of neurotransmitters; Induction of apoptosis |
Q & A
Q. What are the key synthetic routes for this compound, and how do reaction conditions influence yield?
The compound is synthesized via condensation of hydrazinecarboxamide intermediates with fluorinated benzyl carbonyl derivatives. Common methods include:
- Solvent-driven synthesis : Refluxing in THF (190–232°C) yields 60–93%, with higher purity achieved in non-polar solvents .
- Coupling agents : EDC/HOBt-mediated coupling in ethanol at 173–213°C improves regioselectivity, yielding 60–73% .
- Halogenated precursors : Using 3-fluorobenzyl chloride derivatives under controlled stoichiometry reduces side products .
Q. Which spectroscopic methods are most reliable for structural confirmation?
- 1H/13C NMR : Identifies substitution patterns (e.g., fluorobenzyl protons at δ 7.2–7.8 ppm) and confirms hydrazine-carboxamide linkage .
- X-ray crystallography : Resolves crystal packing and dihedral angles between fluorobenzyl and dihydropyridinone moieties .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (±1 ppm error) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in large-scale synthesis?
Systematic optimization involves:
- Solvent polarity : THF improves solubility of aromatic intermediates compared to ethanol, reducing reaction time .
- Catalyst screening : Potassium carbonate enhances nucleophilic substitution efficiency in fluorobenzyl derivatives .
- Temperature gradients : Stepwise heating (80°C → 120°C) minimizes decomposition of thermally sensitive intermediates .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies arise from assay variability (e.g., cell lines, concentrations). Mitigation includes:
- Standardized assays : Use consistent protocols (e.g., IC50 measurements in triplicate) .
- Structural analogs : Compare with PubChem-deposited analogs (e.g., trifluoromethyl-substituted benzamides) to isolate substituent effects .
Q. How do fluorine substituents impact the compound’s pharmacokinetic properties?
Fluorine atoms enhance:
- Lipophilicity : LogP increases by ~0.5 units per fluorine, improving membrane permeability .
- Metabolic stability : Resistance to CYP450 oxidation due to strong C-F bonds, as seen in fluorinated benzamide derivatives .
- Binding affinity : Electron-withdrawing effects strengthen hydrogen bonding with target proteins (e.g., kinase inhibitors) .
Q. What are the challenges in achieving regioselectivity during hydrazine-carboxamide coupling?
Competing nucleophilic sites require:
- Protecting groups : tert-Butoxycarbonyl (Boc) protects amines during coupling, later removed via TFA .
- Stoichiometric control : Limiting hydrazine equivalents (1:1 molar ratio) prevents over-substitution .
- Coupling agents : EDC/HOBt minimizes racemization in chiral intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
